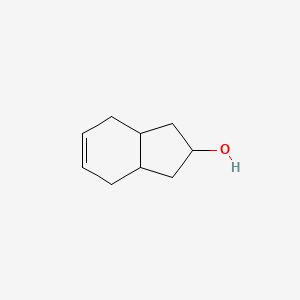
1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- is a chemical compound with the molecular formula C9H14O. It is a derivative of indene, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the indene ring system. This compound is notable for its unique structure, which includes a partially saturated bicyclic system.
Vorbereitungsmethoden
The synthesis of 1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- can be achieved through various synthetic routes. One common method involves the hydrogenation of indanone derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form fully saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- can be compared with other similar compounds, such as:
1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: This compound has a similar bicyclic structure but differs in the functional groups attached to the ring system.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: Another related compound with a methano bridge and acetate group, highlighting the diversity of functionalization possible within this class of compounds.
The uniqueness of 1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- lies in its specific structural features and the versatility of its chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
36237-87-3 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2,3,3a,4,7,7a-hexahydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H14O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-10H,3-6H2 |
InChI-Schlüssel |
AAJUHQWUJQXIIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2C1CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)

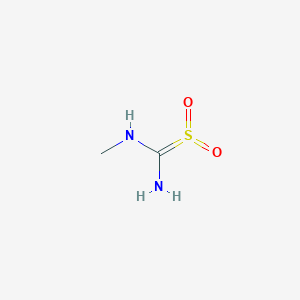
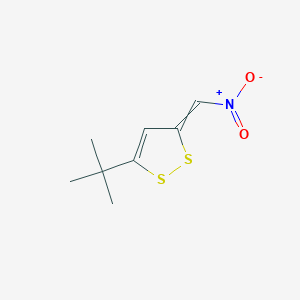
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
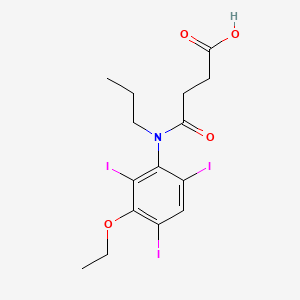

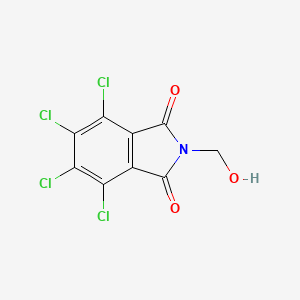

![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
